5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of triazole and oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole derivative with a suitable thiol or disulfide compound.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Final Coupling Reaction: The final compound is obtained by coupling the triazole and oxadiazole intermediates under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs. Its diverse biological activities make it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in bacterial or fungal cells, while its anticancer activity may involve the disruption of signaling pathways critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- **5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- **5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and structural features. The presence of both triazole and oxadiazole rings, along with the benzyl, methoxyphenyl, and ethoxyphenyl groups, imparts unique chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H25N5O3S/c1-3-34-23-13-9-20(10-14-23)26-28-25(35-31-26)18-36-27-30-29-24(17-19-7-5-4-6-8-19)32(27)21-11-15-22(33-2)16-12-21/h4-16H,3,17-18H2,1-2H3 |
InChI Key |
RFDBSOYZTCLPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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